molecular formula C9H8ClN3O2 B1419858 ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate CAS No. 1083181-27-4

ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

Cat. No. B1419858
M. Wt: 225.63 g/mol
InChI Key: DDWDCTIHADYWNP-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is a heterocyclic compound . It has a molecular weight of 225.63 . The IUPAC name of this compound is ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridines has been described in more than 5500 references . The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine .


Molecular Structure Analysis

The molecular structure of ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate has been analyzed . The InChI code for this compound is 1S/C9H8ClN3O2/c1-2-15-9(14)8-7-6(12-13-8)3-5(10)4-11-7/h3-4H,2H2,1H3,(H,12,13) .


Chemical Reactions Analysis

The chemical reactions involving 1H-pyrazolo[3,4-b]pyridines have been studied . These compounds present up to five diversity centers that allow a wide range of possible combinations of substituents capable of addressing different biological activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate have been analyzed . The compound has a molecular weight of 225.63 g/mol . It has a topological polar surface area of 67.9 Ų .

Safety And Hazards

The safety information for ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is available in the Material Safety Data Sheet (MSDS) .

Future Directions

The future directions for the study of 1H-pyrazolo[3,4-b]pyridines include further exploration of their synthesis methods and biomedical applications . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references .

properties

IUPAC Name

ethyl 6-chloro-2H-pyrazolo[3,4-b]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O2/c1-2-15-9(14)7-5-3-4-6(10)11-8(5)13-12-7/h3-4H,2H2,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDWDCTIHADYWNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC(=NC2=NN1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00670282
Record name Ethyl 6-chloro-2H-pyrazolo[3,4-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

CAS RN

1083181-27-4
Record name 1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid, 6-chloro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1083181-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-chloro-2H-pyrazolo[3,4-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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